molecular formula C6H14O2 B2741299 (2R)-3,3-dimethylbutane-1,2-diol CAS No. 31612-63-2

(2R)-3,3-dimethylbutane-1,2-diol

Cat. No. B2741299
CAS RN: 31612-63-2
M. Wt: 118.176
InChI Key: YVHAOWGRHCPODY-YFKPBYRVSA-N
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Description

(2R)-3,3-Dimethylbutane-1,2-diol, commonly known as this compound, is a chiral alcohol with a wide range of applications in the pharmaceutical and chemical industries. It is a colorless liquid with a melting point of -70 °C and a boiling point of 118 °C. It is a naturally occurring compound that can be found in some plants and animals. This compound is also known as this compound, and is used in the synthesis of pharmaceuticals, drugs, and other compounds.

Scientific Research Applications

Catalysis and Hydrogenation

Hydrogenolysis of 2,3-dimethylbutane over supported catalysts like ruthenium, nickel, cobalt, and iron has been studied for understanding the selectivity towards smaller hydrocarbons. This research indicates the potential use of similar compounds in catalytic processes and the influence of tertiary carbon atoms on stability and reactivity (Machiels, 1979).

Phase Change and Thermal Properties

Studies on 2,3-dimethylbutane’s crystalline phases provide insights into the thermodynamic properties of similar compounds. These include the examination of phase changes and heat capacities, which are crucial for materials science and engineering applications (Adachi, Suga, & Seki, 1971).

Solid-State Dynamics

The dynamics of dimethylbutanols in plastic crystalline phases were investigated, shedding light on molecular motions and self-diffusion coefficients. This research is relevant to understanding the behavior of (2R)-3,3-dimethylbutane-1,2-diol in solid states and could inform its applications in materials science (Carignani et al., 2018).

Molecular Interactions

Research on intermolecular hydrogen bonding between acid and amide groups in compounds structurally related to this compound provides insights into the potential for forming supramolecular structures. This has implications for designing new materials or pharmaceuticals (Wash et al., 1997).

Polymerization

The anionic polymerization of related compounds offers perspectives on the synthesis and design of new polymeric materials. Understanding how variations in temperature affect polymer structure can inform the development of materials with specific properties (Yuki, Okamoto, & Takano, 1971).

properties

IUPAC Name

(2R)-3,3-dimethylbutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAOWGRHCPODY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31612-63-2
Record name (2R)-3,3-dimethylbutane-1,2-diol
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